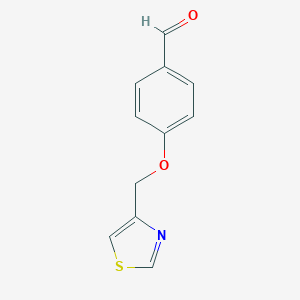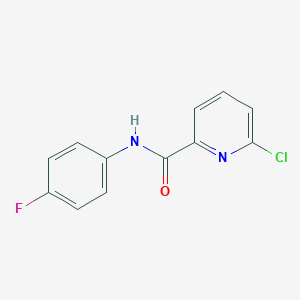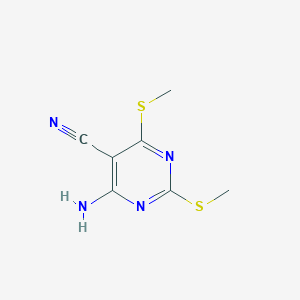
4-Phenyl-1,3-dithiol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-1,3-dithiol-2-one (PDTC) is a sulfur-containing organic compound that has gained significant attention in scientific research. PDTC was first synthesized in the 1950s as a byproduct of the reaction between phenylhydrazine and carbon disulfide. Since then, PDTC has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
4-Phenyl-1,3-dithiol-2-one exerts its biological effects through the chelation of metal ions, particularly zinc and copper ions. 4-Phenyl-1,3-dithiol-2-one forms stable complexes with these metal ions, leading to the inhibition of metalloproteases and the modulation of various physiological processes. 4-Phenyl-1,3-dithiol-2-one has also been shown to activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of various antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
4-Phenyl-1,3-dithiol-2-one has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteases, the modulation of inflammatory and oxidative stress-related pathways, and the activation of Nrf2. 4-Phenyl-1,3-dithiol-2-one has also been shown to have anticancer properties, as it can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Phenyl-1,3-dithiol-2-one has several advantages as a research tool, including its ability to chelate metal ions, its anti-inflammatory and antioxidant properties, and its anticancer properties. However, 4-Phenyl-1,3-dithiol-2-one also has some limitations, including its potential toxicity and its ability to interact with other compounds in the experimental system.
Direcciones Futuras
4-Phenyl-1,3-dithiol-2-one has a promising future in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. Some of the future directions for 4-Phenyl-1,3-dithiol-2-one research include:
1. Investigating the molecular mechanisms underlying the anticancer properties of 4-Phenyl-1,3-dithiol-2-one
2. Developing 4-Phenyl-1,3-dithiol-2-one-based therapies for inflammatory and oxidative stress-related diseases
3. Exploring the potential of 4-Phenyl-1,3-dithiol-2-one as a metal chelator in the treatment of metal-related diseases, such as Wilson's disease and Alzheimer's disease
4. Investigating the potential of 4-Phenyl-1,3-dithiol-2-one as a modulator of Nrf2 signaling in the treatment of various diseases.
In conclusion, 4-Phenyl-1,3-dithiol-2-one is a promising compound in scientific research, with various biochemical and physiological effects and potential applications in the treatment of various diseases. Further research is needed to fully understand the molecular mechanisms underlying the biological effects of 4-Phenyl-1,3-dithiol-2-one and to develop 4-Phenyl-1,3-dithiol-2-one-based therapies for various diseases.
Métodos De Síntesis
4-Phenyl-1,3-dithiol-2-one can be synthesized through several methods, including the reaction between phenylhydrazine and carbon disulfide, the reaction between 1,3-dithiol-2-one and phenylmagnesium bromide, and the reaction between phenyl isothiocyanate and sodium sulfide. The most commonly used method is the reaction between phenylhydrazine and carbon disulfide, which yields 4-Phenyl-1,3-dithiol-2-one in high yield and purity.
Aplicaciones Científicas De Investigación
4-Phenyl-1,3-dithiol-2-one has been extensively used in scientific research due to its ability to chelate metal ions, particularly zinc and copper ions. 4-Phenyl-1,3-dithiol-2-one has been shown to inhibit the activity of metalloproteases, which are enzymes that play a crucial role in various physiological processes, including cell proliferation, differentiation, and migration. 4-Phenyl-1,3-dithiol-2-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising compound in the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
Número CAS |
939-11-7 |
|---|---|
Nombre del producto |
4-Phenyl-1,3-dithiol-2-one |
Fórmula molecular |
C9H6OS2 |
Peso molecular |
194.3 g/mol |
Nombre IUPAC |
4-phenyl-1,3-dithiol-2-one |
InChI |
InChI=1S/C9H6OS2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
SROUGKLAXYFLFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=O)S2 |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=O)S2 |
Otros números CAS |
939-11-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)


![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)




![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
